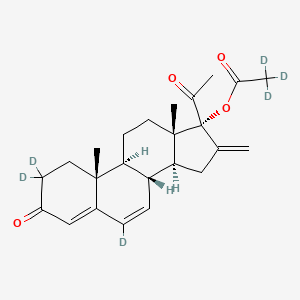

Melengestrol acetate-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H30O4 |

|---|---|

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2,6-trideuterio-10,13-dimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1/i3D3,6D,8D2 |

InChI-Schlüssel |

UXRDAJMOOGEIAQ-CGWZGJLFSA-N |

Isomerische SMILES |

[2H]C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)C(C4)([2H])[2H])C |

Kanonische SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Melengestrol Acetate-d6: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melengestrol acetate (B1210297) (MGA) is a synthetic progestin primarily used in veterinary medicine to suppress estrus and improve feed efficiency in cattle.[1] Its deuterated analog, Melengestrol acetate-d6, serves as a crucial internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in residue analysis and pharmacokinetic studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is a synthetic pregnane (B1235032) steroid and a derivative of 17α-hydroxyprogesterone.[2] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. While the exact positions of deuteration can vary between different commercial batches, it is critical for researchers to confirm the isotopic labeling pattern from the supplier's certificate of analysis. The presence of deuterium atoms increases the molecular weight of the compound, allowing for its differentiation from the non-deuterated form in mass spectrometry-based assays.

Based on commercially available information, the molecular formula for one variant of this compound is C₂₄H₂₄D₆O₄ with a molecular weight of approximately 388.53 g/mol .[3] However, another common variant is Melengestrol acetate-d3, which has three deuterium atoms. For the purpose of this guide, we will focus on the requested d6 variant, while also providing data for the more commonly referenced d3 variant and the non-deuterated compound for comparison.

Table 1: Physicochemical Properties of Melengestrol Acetate and its Deuterated Analogs

| Property | Melengestrol Acetate | Melengestrol Acetate-d3 | This compound |

| Molecular Formula | C₂₅H₃₂O₄[4] | C₂₅H₂₉D₃O₄ | C₂₄H₂₄D₆O₄[3] |

| Molecular Weight | 396.52 g/mol [4] | Approx. 399.54 g/mol | 388.53 g/mol [3] |

| CAS Number | 2919-66-6[5] | Not available | Not available |

| Appearance | Light yellow crystalline powder[1] | Not available | Not available |

| Melting Point | 202-204 °C[6] | Not available | Not available |

| Solubility | Soluble in Chloroform[5] | Not available | Not available |

Mechanism of Action: Progesterone (B1679170) Receptor Signaling

Melengestrol acetate, and by extension its deuterated analog, exerts its biological effects by acting as an agonist for the progesterone receptor (PR).[2] The binding of MGA to the PR initiates a cascade of molecular events that can be broadly categorized into two pathways: the classical genomic pathway and the rapid non-genomic pathway.

Classical Genomic Signaling Pathway

The classical pathway involves the binding of MGA to the progesterone receptor in the cytoplasm, leading to a conformational change in the receptor, its dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the MGA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic mechanism is responsible for the long-term effects of progestins.

References

- 1. fao.org [fao.org]

- 2. Melengestrol acetate - Wikipedia [en.wikipedia.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Melengestrol Acetate | C25H32O4 | CID 250948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Melengestrol acetate | 2919-66-6 | FM25044 | Biosynth [biosynth.com]

An In-depth Technical Guide to Melengestrol Acetate and its Deuterated Analog, Melengestrol Acetate-d6

Executive Summary

Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestogen extensively used in the cattle industry for estrus suppression and growth promotion. Its analytical determination and pharmacokinetic profiling are critical for ensuring efficacy and food safety. This technical guide provides a comprehensive comparison of non-deuterated Melengestrol acetate and its deuterated analog, Melengestrol acetate-d6. The introduction of deuterium (B1214612) into the MGA molecule offers significant advantages, primarily in its use as an internal standard for bioanalytical assays, owing to the kinetic isotope effect. This document details the physicochemical properties, plausible synthetic approaches, comparative pharmacokinetics and pharmacodynamics, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.

Introduction

Melengestrol acetate is a potent progestational steroid that exerts its biological effects through agonism of the progesterone (B1679170) receptor (PR).[1] Its primary applications are in veterinary medicine, specifically for synchronizing estrus in cattle and improving feed efficiency.[2] The analysis of MGA residues in animal tissues is crucial for regulatory purposes.

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, a deuterated form of MGA, serves this purpose. The substitution of hydrogen atoms with deuterium, a heavier and stable isotope, results in a molecule that is chemically identical to the non-deuterated form in terms of its interaction with biological systems but is distinguishable by its mass. This mass difference is fundamental to its application as an internal standard in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Furthermore, the replacement of hydrogen with deuterium at a site of metabolic transformation can lead to a phenomenon known as the "kinetic isotope effect." The C-D bond is stronger than the C-H bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond.[3] This can alter the pharmacokinetic profile of the deuterated compound compared to its non-deuterated counterpart, potentially leading to a longer half-life, increased exposure, and reduced clearance.[4][5] This guide will explore these aspects in detail.

Physicochemical Properties

The fundamental physicochemical properties of Melengestrol acetate and its deuterated analog are summarized below. The properties of MGA-d6 are largely similar to MGA, with the primary difference being its molecular weight due to the incorporation of six deuterium atoms.

| Property | Melengestrol Acetate | This compound (Predicted/Calculated) | Reference(s) |

| Molecular Formula | C₂₅H₃₂O₄ | C₂₅H₂₆D₆O₄ | [6] |

| Molecular Weight | 396.52 g/mol | 402.56 g/mol | [6] |

| Appearance | Off-white to light yellow powder | Expected to be an off-white to light yellow powder | [7] |

| Melting Point | 224-226 °C | Expected to be similar to non-deuterated MGA | [7] |

| UV Maximum | 287 nm (in ethanol) | Expected to be identical to non-deuterated MGA | [7] |

| Solubility | 1.06 mg/L in water; Soluble in chloroform | Expected to have similar solubility to non-deuterated MGA | [7][8] |

| CAS Number | 2919-66-6 | Not consistently available | [6] |

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not available, likely due to the proprietary nature of its production as an analytical standard. However, a plausible synthetic route can be conceptualized based on known steroid chemistry and deuteration methods. One common position for deuteration in steroid analysis is the acetyl group, as it is synthetically accessible.

A likely approach involves the synthesis of deuterated acetic anhydride (B1165640) (d6-acetic anhydride). This deuterated reagent can then be used to acetylate the 17α-hydroxyl group of the melengestrol precursor. The synthesis would likely start from a suitable steroid precursor and involve multiple steps to introduce the 6-methyl and 16-methylene functionalities before the final deuterated acetylation step.

Comparative Pharmacokinetics and Metabolism

The primary application of this compound is as an internal standard in pharmacokinetic studies of MGA, not as a therapeutic agent itself. However, understanding the potential impact of deuteration on its pharmacokinetic profile is crucial for interpreting its behavior in biological systems.

Metabolism of Melengestrol Acetate:

In vitro studies using bovine liver microsomes have identified several major metabolites of MGA.[9][10] The primary metabolic pathways involve hydroxylation. The most abundant metabolites are:

-

2β-hydroxy-MGA (Metabolite E)

-

6-hydroxymethyl-MGA (Metabolite C)

-

15β-hydroxy-MGA (Metabolite D)

-

2β,15β-dihydroxy-MGA (Metabolite B)

Expected Pharmacokinetic Profile of this compound:

Based on the kinetic isotope effect, if deuterium atoms are placed at sites of metabolism, a slower rate of metabolic clearance is expected.[4] This would likely result in:

| Pharmacokinetic Parameter | Melengestrol Acetate (Observed) | This compound (Expected) | Reference(s) |

| Metabolic Clearance | Subject to hydroxylation | Potentially reduced if deuteration occurs at a site of metabolic attack | [3][4] |

| Half-life (t½) | Variable depending on species | Potentially longer than non-deuterated MGA | [5] |

| Area Under the Curve (AUC) | Standard | Potentially higher than non-deuterated MGA, indicating greater total drug exposure | [5] |

| Maximum Concentration (Cmax) | Standard | Potentially higher than non-deuterated MGA | [5] |

It is important to note that these are expected effects, and a direct comparative pharmacokinetic study would be required to confirm these differences quantitatively.

Pharmacodynamics: Mechanism of Action

Melengestrol acetate is a progestogen and therefore acts as an agonist of the progesterone receptor (PR).[1] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[11] The binding of MGA to the PR initiates a cascade of molecular events that ultimately alter gene expression in target cells.

Progesterone Receptor Signaling Pathway:

The activation of the progesterone receptor by an agonist like MGA can proceed through two main pathways:

-

Genomic (Classical) Pathway: Upon ligand binding in the cytoplasm, the PR dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activators and the general transcription machinery to regulate gene expression.[12][13]

-

Non-Genomic (Rapid) Pathway: MGA can also initiate rapid signaling events that do not require direct gene transcription. This involves the activation of extranuclear PRs, which can interact with and activate intracellular signaling kinases such as c-Src and the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2).[14][15] This rapid signaling can, in turn, influence cellular processes and also modulate the transcriptional activity of nuclear PR.

Experimental Protocols

Comparative Pharmacokinetic Study in Bovine Species

Objective: To compare the pharmacokinetic profiles of Melengestrol acetate and this compound following oral administration to heifers.

Methodology:

-

Animal Selection and Acclimation:

-

Select healthy, non-pregnant beef heifers of similar age and weight.

-

Acclimate animals to individual housing and the experimental diet for at least one week prior to the study.

-

-

Dosing:

-

Prepare a formulation of non-deuterated Melengestrol acetate in a suitable vehicle (e.g., corn oil).

-

Administer a single oral dose of MGA at a clinically relevant concentration (e.g., 0.5 mg/heifer).

-

-

Blood Sampling:

-

Collect blood samples from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration.

-

Centrifuge blood samples at 1500 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw plasma samples on ice.

-

To 1 mL of plasma, add a known amount of this compound as an internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge the samples.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both MGA and MGA-d6.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known MGA concentrations.

-

Calculate the plasma concentrations of MGA at each time point.

-

Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and t½.

-

References

- 1. Melengestrol acetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melengestrol acetate = 97.0 HPLC 2919-66-6 [sigmaaldrich.com]

- 7. fao.org [fao.org]

- 8. caymanchem.com [caymanchem.com]

- 9. fao.org [fao.org]

- 10. fao.org [fao.org]

- 11. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. endocrine.org [endocrine.org]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

Synthesis and Isotopic Purity of Deuterated Melengestrol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of deuterated Melengestrol Acetate (B1210297) (MGA), focusing on the readily available trideuterated analog, Melengestrol Acetate-d3 (MGA-d3), as a proxy for highly deuterated forms like MGA-d6. Due to the limited availability of specific literature on MGA-d6, this guide leverages the extensive data on MGA-d3, a widely used internal standard in analytical chemistry.

Introduction to Deuterated Melengestrol Acetate

Melengestrol acetate (MGA) is a synthetic progestational steroid used in veterinary medicine to improve feed efficiency and suppress estrus in cattle.[1][2] Deuterated analogs of MGA, such as MGA-d3, serve as critical internal standards for quantitative analysis by mass spectrometry (MS) techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] The incorporation of stable isotopes like deuterium (B1214612) allows for the differentiation of the internal standard from the endogenous analyte, ensuring accurate quantification in complex biological matrices.[3]

Synthesis of Melengestrol Acetate-d3

General Synthetic Approach

The synthesis of deuterated MGA likely starts from a suitable steroid precursor. The key step is the introduction of the deuterated acetyl group. This can be achieved by reacting the 17-hydroxyl group of the steroid backbone with a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride.

A plausible, generalized experimental protocol is outlined below:

-

Starting Material: A suitable precursor, such as a 17α-hydroxyprogesterone derivative, is chosen.

-

Acetylation Reaction: The steroid precursor is dissolved in an appropriate aprotic solvent (e.g., pyridine, dichloromethane).

-

A deuterated acetylating agent (e.g., acetic anhydride-d6) is added to the reaction mixture, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

The reaction is stirred at a controlled temperature (e.g., room temperature) for a sufficient period to ensure complete esterification.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The crude product is then purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC), to yield the final deuterated Melengestrol Acetate.

Isotopic Purity Assessment

The isotopic purity of deuterated compounds is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms.[4] This is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry is a primary technique for assessing isotopic purity. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its unlabeled counterpart, the degree of deuterium incorporation can be determined.

For Melengestrol Acetate-d3, the molecular weight is 399.54 g/mol , compared to 396.53 g/mol for unlabeled MGA.[5] The mass spectrum of MGA-d3 will show a molecular ion peak ([M+H]+) at m/z 400, while unlabeled MGA exhibits its molecular ion peak at m/z 397.[1]

Table 1: Mass Spectrometry Data for Melengestrol Acetate and Melengestrol Acetate-d3

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Ions (m/z) in LC-MS [M+H]+ |

| Melengestrol Acetate | C25H32O4 | 396.53 | 397, 438, 337[1] |

| Melengestrol Acetate-d3 | C25D3H29O4[5] | 399.54[5] | 400, 441, 349[1] |

Quantitative Isotopic Purity Data

Commercial suppliers of Melengestrol Acetate-d3 provide specifications on its chemical and isotopic purity.

Table 2: Purity Specifications for Commercial Melengestrol Acetate-d3

| Parameter | Specification | Analytical Method |

| Chemical Purity | >95%[5] | HPLC[5] |

| Isotopic Purity | 99.0%[3] | Not specified, likely MS |

The isotopic purity of 99.0% indicates that 99% of the MGA-d3 molecules contain three deuterium atoms. The remaining percentage will consist of isotopologues with fewer deuterium atoms (d0, d1, d2).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of deuterated Melengestrol Acetate and the logical relationship between the synthesis and the resulting isotopic purity.

Caption: Experimental workflow for the synthesis and analysis of Melengestrol Acetate-d3.

Caption: Logical relationship between synthesis parameters and final product purity.

Conclusion

The synthesis of deuterated Melengestrol Acetate, specifically MGA-d3, is a crucial process for providing high-purity internal standards for analytical applications. The isotopic purity, a key parameter for these standards, is rigorously controlled during synthesis and verified by mass spectrometry. While information on MGA-d6 is scarce, the principles of synthesis and purity assessment outlined for MGA-d3 provide a solid foundation for understanding the production and quality control of highly deuterated analogs of Melengestrol Acetate. Researchers and drug development professionals can apply these principles to ensure the accuracy and reliability of their analytical methods.

References

A Technical Guide to Commercial Sourcing and Application of Melengestrol Acetate-d6 for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Melengestrol acetate-d6 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its technical specifications and potential applications. This document outlines key supplier information, quantitative data, and insights into its primary mechanism of action.

Commercial Suppliers and Product Specifications

This compound, a deuterated analog of the synthetic progestin Melengestrol acetate (B1210297) (MGA), is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The introduction of deuterium (B1214612) atoms allows for the differentiation and quantification of the labeled compound from its endogenous or non-labeled counterparts using mass spectrometry.

Several chemical suppliers offer this compound for research use. The following table summarizes the product specifications from identified commercial vendors.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Unlabeled CAS Number | Purity |

| MedChemExpress | This compound | HY-111614-d6 | C₂₄H₂₄D₆O₄ | 388.53 | 2919-66-6 | Not specified on product page |

| Alfa Chemistry | Melengestrol Acetate d6 | ACM2919666-d6 | C₂₅H₂₆D₆O₄ | 402.56 | 2919-66-6 | 95% by HPLC; 98% atom D |

Note: Purity and isotopic enrichment are critical parameters for studies utilizing stable isotope-labeled compounds. Researchers are strongly advised to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on these parameters prior to commencing experiments.

Mechanism of Action and Signaling Pathway

Melengestrol acetate, and by extension its deuterated form, primarily exerts its biological effects by acting as an agonist for the progesterone (B1679170) receptor (PR).[1][2] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to its ligand, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of these genes, leading to the physiological responses associated with progestins.[1]

The signaling cascade initiated by Melengestrol acetate binding to the progesterone receptor can be summarized as follows:

In addition to the classical nuclear-initiated signaling, evidence suggests that progesterone receptors can also mediate rapid, non-genomic effects through extra-nuclear signaling pathways, such as the activation of Src kinase and the MAPK/Erk pathway.[4][5][6] These rapid actions can influence cellular processes independent of direct gene transcription.[6]

Experimental Applications and Protocols

While specific experimental protocols for this compound are not widely published, its primary utility lies in its application as an internal standard in quantitative mass spectrometry-based assays. The mass shift introduced by the deuterium atoms allows for its precise and accurate quantification alongside the unlabeled analyte.

Below is a generalized workflow for the use of this compound as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Melengestrol acetate in a biological matrix.

Generalized Protocol for Sample Preparation and LC-MS/MS Analysis:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

-

Aliquot a specific volume or weight of the sample into a clean tube.

-

Spike the sample with a known concentration of this compound solution.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate HPLC or UPLC column (e.g., C18).

-

Develop a gradient elution method to achieve chromatographic separation of Melengestrol acetate from other matrix components.

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for both Melengestrol acetate and this compound.

-

Generate a calibration curve using known concentrations of unlabeled Melengestrol acetate spiked with the same concentration of the d6-internal standard.

-

Quantify the amount of Melengestrol acetate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a critical tool for researchers requiring accurate and precise quantification of Melengestrol acetate in complex biological matrices. This guide provides a starting point for sourcing this compound and understanding its fundamental properties and applications. For the successful implementation of this research tool, it is imperative to obtain detailed technical specifications from the chosen supplier and to develop and validate analytical methods tailored to the specific research question.

References

- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melengestrol acetate - Wikipedia [en.wikipedia.org]

- 3. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 4. ovid.com [ovid.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

CAS number and molecular weight of Melengestrol acetate-d6

This technical guide provides a comprehensive overview of Melengestrol acetate-d6, a deuterated analog of the synthetic progestin Melengestrol acetate (B1210297) (MGA). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, for the quantification of Melengestrol acetate in various biological matrices. The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₂₄H₂₄D₆O₄ | [1] |

| Molecular Weight | 388.53 g/mol | [1] |

| CAS Number (Unlabeled) | 2919-66-6 | [1] |

| CAS Number (d6) | Not explicitly available | - |

Mechanism of Action: Progestogenic Activity

Melengestrol acetate (MGA) is a synthetic progestogen that mimics the action of the natural hormone progesterone (B1679170). Its biological effects are mediated through its interaction with progesterone receptors (PRs).[2] The deuterated form, this compound, is expected to have the same mechanism of action.

MGA exerts its primary influence on the hypothalamic-pituitary-gonadal (HPG) axis. By binding to progesterone receptors in the hypothalamus, it inhibits the release of Gonadotropin-Releasing Hormone (GnRH).[3] This, in turn, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[3] The reduction in LH levels prevents ovulation and disrupts the normal estrous cycle.

References

Melengestrol Acetate-d6: A Technical Guide for Researchers

Disclaimer: No specific Safety Data Sheet (SDS) for Melengestrol acetate-d6 is publicly available. The following information is based on the Safety Data Sheet for the non-deuterated form, Melengestrol Acetate (B1210297). The deuterated form is expected to have similar, but not identical, safety and toxicological properties. Researchers should handle this compound with due care and perform their own risk assessment.

This technical guide provides an in-depth overview of this compound, designed for researchers, scientists, and drug development professionals. It covers safety data, physicochemical properties, and detailed experimental protocols.

Safety and Hazard Information

Melengestrol acetate is a synthetic progestogen and should be handled by trained personnel in a laboratory setting.[1][2][3][4][5]

1.1 Hazard Identification

Melengestrol acetate is classified as a hazardous substance.[1][2] Key hazard statements include:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H361: Suspected of damaging fertility or the unborn child.[3][4][5]

1.2 Precautionary Measures

The following precautionary statements are recommended when handling Melengestrol acetate:

-

P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

1.3 First Aid Measures

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If swallowed: Rinse mouth with water. Consult a physician.[3]

1.4 Handling and Storage

Store at room temperature in a tightly closed container in a dry and well-ventilated place.[3][4] Avoid contact with strong oxidizing agents.[1][3]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Melengestrol acetate.

Table 1: Physicochemical Properties of Melengestrol Acetate

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₂O₄ | |

| Molecular Weight | 396.5 g/mol | |

| CAS Number | 2919-66-6 | [6] |

| Appearance | Crystalline powder | [1] |

| Melting Point | 217 - 219 °C | [7] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | [1] |

Table 2: Toxicological Data for Melengestrol Acetate

| Endpoint | Value | Species | Reference |

| Acceptable Daily Intake (ADI) | 0-0.03 µg/kg bw | Human | [8] |

| Minimally Effective Dose (Hormonal Effects) | 5 µg/kg bw/day | Cynomolgus Monkey | [8] |

| Maximum Residue Limits (MRLs) | |||

| - Fat (Cattle) | 18 µg/kg | Cattle | [8] |

| - Liver (Cattle) | 10 µg/kg | Cattle | [8] |

| - Muscle (Cattle) | 1 µg/kg | Cattle | [8] |

| - Kidney (Cattle) | 2 µg/kg | Cattle | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Melengestrol acetate.

3.1 Analytical Method for Melengestrol Acetate in Livestock Products using LC-MS/MS

This method is suitable for the quantification of Melengestrol acetate residues in animal tissues.[1][2][9]

3.1.1. Extraction

-

Weigh 10.0 g of the homogenized sample (muscle, fat, liver, or kidney).[1]

-

Add 50 mL of acetonitrile (B52724) saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[1]

-

Homogenize the mixture for 1 minute.[1]

-

Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for an additional 2 minutes.[1]

-

Centrifuge at 3,000 rpm for 5 minutes.[1]

-

Discard the n-hexane (upper) layer and collect the acetonitrile (lower) layer.[1]

-

Add 50 mL of acetonitrile to the residue, re-homogenize for 2 minutes, and centrifuge again.[1]

-

Combine the acetonitrile layers.[1]

3.1.2. Clean-up

-

Condition an octadecylsilanized silica (B1680970) gel cartridge (1,000 mg) with 5 mL of methanol (B129727) followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[1]

-

Load the combined acetonitrile extract onto the cartridge.[1]

-

Elute the analyte with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[1]

-

Collect the entire eluate and concentrate it at below 40°C until the solvent is removed.[1]

-

Dissolve the residue in exactly 1 mL of acetonitrile/0.1 vol% formic acid (1:3, v/v) to prepare the test solution.[1]

3.1.3. LC-MS/MS Analysis

-

Column: Octadecylsilanized silica gel column.[2]

-

Mobile Phase: Linear gradient of 0.1 vol% formic acid and acetonitrile containing 0.1 vol% formic acid.[2]

-

Ionization: Positive ion electrospray ionization (ESI+).[2]

-

Detection: Tandem mass spectrometry (MS/MS).[2]

3.2. In Vitro Cell Proliferation Assay using MCF-7 Cells

This protocol assesses the estrogenic or anti-estrogenic activity of Melengestrol acetate by measuring its effect on the proliferation of the human breast cancer cell line MCF-7.[5][8][10][11]

3.2.1. Cell Culture

-

Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[8]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8][11]

-

For experiments, switch to a hormone-free medium (phenol-red free EMEM with charcoal-dextran stripped FBS) for at least 72 hours to deplete endogenous hormones.[10][11]

3.2.2. Proliferation Assay

-

Seed the hormone-depleted MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of hormone-free medium and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of this compound (and appropriate controls, such as 17β-estradiol).

-

Incubate the plates for a period of 6 days.

-

Assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay:

-

Fix the cells with 10% trichloroacetic acid (TCA).

-

Stain with 0.4% SRB solution.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm).

-

Mechanism of Action and Signaling Pathway

Melengestrol acetate is a synthetic progestogen that acts as an agonist for the progesterone (B1679170) receptor (PR).[12] The binding of Melengestrol acetate to the PR initiates a signaling cascade that ultimately leads to changes in gene expression.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 4. fao.org [fao.org]

- 5. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newprairiepress.org [newprairiepress.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. fao.org [fao.org]

- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genome.ucsc.edu [genome.ucsc.edu]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Melengestrol Acetate-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the solubility and stability of Melengestrol acetate-d6 (MGA-d6) in common organic solvents. MGA-d6, a deuterated analog of Melengestrol acetate (B1210297) (MGA), is frequently utilized as an internal standard in quantitative analytical methods due to its chemical similarity to the parent compound. Given the limited availability of specific data for the deuterated form, this guide leverages information available for Melengestrol acetate, as the isotopic labeling is not expected to significantly alter its physicochemical properties such as solubility and stability. This guide is intended to be a valuable resource for laboratory professionals in designing experiments, preparing solutions, and ensuring the integrity of analytical standards.

Physicochemical Properties of Melengestrol Acetate

Melengestrol acetate is a synthetic progestogen. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Chemical Name | 17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [1][2] |

| CAS Number | 2919-66-6 | [3][4] |

| Molecular Formula | C₂₅H₃₂O₄ | [4] |

| Molecular Weight | 396.52 g/mol | [4][5] |

| Appearance | Off-White to Beige Solid | [3][4] |

| Melting Point | 202-204 °C | [3][4] |

| Storage Temperature | 0-6 °C | [3][4] |

Solubility of this compound

The solubility of MGA-d6 is a critical parameter for its use as an internal standard, ensuring accurate and reproducible concentrations in stock and working solutions. While specific quantitative data for MGA-d6 is scarce, the available data for MGA provides a strong indication of its solubility profile.

Qualitative Solubility

Melengestrol acetate exhibits a range of solubilities in organic solvents, generally favoring less polar environments.

| Solvent | Solubility | Reference |

| Chloroform | Sparingly Soluble | [3][4] |

| Ethyl Acetate | Slightly Soluble | [3][4] |

| Methanol | Slightly Soluble | [3][4] |

| Water | Insoluble (1.06 mg/L) | [6][7] |

Quantitative Solubility Data

Quantitative solubility data is primarily available from commercial suppliers and is often solution-specific.

| Solvent | Concentration | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (25.21 mM) | Fresh DMSO recommended as moisture can reduce solubility. | [5] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (63.05 mM) | Requires ultrasonic treatment. | [8] |

| Ethanol | 10 mg/mL | - | [5] |

Stability of this compound

The stability of MGA-d6 in solution is paramount for maintaining the accuracy of analytical measurements over time. Degradation of the internal standard can lead to erroneous quantification of the target analyte.

General Stability Profile

Melengestrol acetate is reported to be stable in a variety of solvents under a wide range of conditions[6]. However, like many complex organic molecules, it can be susceptible to degradation under certain environmental stresses. Stock solutions of MGA are generally considered stable for extended periods when stored under appropriate conditions. For instance, stock solutions in solvent are reported to be stable for 1 year at -80°C and 1 month at -20°C[5][8].

Potential Degradation Pathways

While specific degradation pathways in organic solvents are not extensively documented in the literature, potential degradation can be inferred from its metabolic pathways. The primary routes of metabolism involve hydroxylation[1][2]. This suggests that MGA-d6 could be susceptible to oxidation. Hydrolysis of the acetate group is another potential degradation pathway, particularly in the presence of acidic or basic conditions.

A proposed logical diagram for the potential degradation of this compound is presented below.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following sections outline detailed methodologies for determining the solubility and stability of this compound in organic solvents.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

4.1.1. Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, acetonitrile, DMSO) of analytical grade

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

HPLC or LC-MS/MS system

4.1.2. Procedure

-

Add an excess amount of MGA-d6 to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Centrifuge the sample to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the concentration of MGA-d6.

-

Calculate the solubility in mg/mL or other appropriate units.

The experimental workflow for solubility determination is visualized in the following diagram.

Caption: Workflow for determining the solubility of MGA-d6.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

4.2.1. Materials

-

This compound

-

Selected organic solvents

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

HPLC or LC-MS/MS system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Temperature-controlled oven and photostability chamber

4.2.2. Procedure

-

Prepare Stock Solution: Prepare a stock solution of MGA-d6 in the chosen organic solvent at a known concentration.

-

Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

-

Acidic: Add acid to achieve a final concentration of ~0.1 M HCl.

-

Basic: Add base to achieve a final concentration of ~0.1 M NaOH.

-

Oxidative: Add an oxidizing agent to achieve a final concentration of ~3% H₂O₂.

-

Thermal: Store at an elevated temperature (e.g., 60 °C).

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

Control: Keep one aliquot under normal storage conditions (e.g., 4 °C, protected from light).

-

-

Sample at Time Points: Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours, and weekly as needed).

-

Sample Analysis: Analyze the stressed and control samples using a stability-indicating HPLC or LC-MS/MS method capable of separating the parent compound from any degradation products.

-

Data Evaluation: Determine the percentage of MGA-d6 remaining at each time point. Use the PDA or MS detector to identify and characterize any significant degradation products.

The workflow for a forced degradation study is depicted below.

Caption: Workflow for conducting a stability assessment of MGA-d6.

Conclusion

This technical guide provides a thorough overview of the available information on the solubility and stability of this compound in organic solvents, primarily based on data from its non-deuterated analog. The provided experimental protocols offer a robust framework for researchers to generate specific data for their laboratory conditions and analytical methods. Adherence to these guidelines will ensure the accurate preparation and storage of MGA-d6 solutions, thereby maintaining the integrity and reliability of quantitative analytical results.

References

An In-depth Technical Guide on the Core Mechanism of Action of Melengestrol Acetate as a Progestogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melengestrol (B123420) acetate (B1210297) (MGA) is a potent synthetic progestogen widely utilized in the cattle industry for estrous cycle synchronization and growth promotion. Its primary mechanism of action involves high-affinity binding to and activation of the progesterone (B1679170) receptor (PR), leading to a cascade of genomic and potential non-genomic signaling events that mimic the effects of endogenous progesterone. This technical guide provides a comprehensive overview of the molecular mechanisms underlying MGA's progestogenic activity, including its interaction with steroid receptors, downstream signaling pathways, and physiological effects on the reproductive axis. The guide also summarizes key quantitative data and details relevant experimental protocols to facilitate further research and drug development.

Introduction

Melengestrol acetate (17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione) is a synthetic steroid structurally related to progesterone.[1] Its high oral activity and potency as a progestin have led to its extensive use in veterinary medicine, particularly in beef heifers.[2] By suppressing estrus and ovulation, MGA allows for the synchronization of reproductive cycles, a critical tool for artificial insemination programs.[3][4] Understanding the precise molecular mechanisms of MGA is crucial for optimizing its application and for the development of novel progestogenic compounds. This guide delves into the core mechanisms of MGA action, focusing on its receptor interactions and the subsequent signaling cascades.

Receptor Binding and Specificity

The progestogenic effects of MGA are primarily mediated through its interaction with the nuclear progesterone receptor (PR). MGA exhibits a high binding affinity for the PR, significantly greater than that of endogenous progesterone.[3][5] This high affinity is consistent with its high potency and the low doses required for efficacy in vivo.[5]

Progesterone Receptor (PR)

MGA acts as a potent agonist of the progesterone receptor.[1] Studies using competitive binding assays have demonstrated that MGA has a greater affinity for the PR than progesterone itself.[5] One study reported that MGA possesses 73% of the affinity of progesterone for the progesterone receptor in the rhesus monkey uterus.[1]

Other Steroid Receptors

While MGA's primary target is the PR, it also exhibits some binding affinity for other steroid receptors, which may contribute to its overall physiological effects.

-

Glucocorticoid Receptor (GR): MGA has been shown to possess glucocorticoid activity.[6] This is attributed to its ability to bind to the glucocorticoid receptor.

-

Androgen Receptor (AR) and Estrogen Receptor (ER): At physiologically relevant concentrations, MGA has not been shown to have significant activity at the androgen or estrogen receptors.[7] However, at higher concentrations, some weak estrogenic activity has been observed, as evidenced by increased cell proliferation in MCF-7 cells, an effect that can be reduced by an estradiol (B170435) antagonist.[5]

Signaling Pathways

The binding of MGA to the progesterone receptor initiates a series of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical and best-understood mechanism of MGA action is the genomic pathway, which involves the regulation of gene expression.

-

Ligand Binding and Receptor Dimerization: MGA, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting receptor dimerization.

-

Nuclear Translocation and DNA Binding: The MGA-PR dimer translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The receptor dimer, along with co-activator or co-repressor proteins, modulates the transcription of target genes, leading to changes in protein synthesis and ultimately, the physiological response.

The primary physiological outcome of this pathway in the context of reproduction is the negative feedback on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion.[8][9] The inhibition of the preovulatory LH surge is the key mechanism by which MGA prevents ovulation.[9]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progestogens can elicit rapid, non-genomic effects that do not depend on gene transcription. These actions are typically initiated at the cell membrane and involve the activation of intracellular signaling cascades. While direct evidence for MGA-specific non-genomic signaling is still emerging, the known rapid actions of progesterone suggest potential pathways that MGA might also utilize. These can include the activation of protein kinases such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

References

- 1. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Non-genomic effects of progesterone on Rho kinase II in rat gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Non-genomic effects of progesterone on Rho kinase II in rat gastric smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of melengestrol acetate (MGA) or progesterone-releasing intravaginal device (PRID) on follicular development, concentrations of estradiol-17 beta and progesterone, and luteinizing hormone release during an artificially lengthened bovine estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-genomic effects of progesterone on the signaling function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Genetic Regulation of Transcription in the Endometrium in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium-Labeled Steroids in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of steroid analysis and research, precision and accuracy are paramount. Deuterium-labeled steroids, synthetic analogs of endogenous steroid hormones where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), have emerged as indispensable tools. This technical guide provides an in-depth exploration of the core applications of these powerful molecules, offering detailed experimental protocols, quantitative performance data, and visual workflows to empower researchers in their scientific endeavors. The near-identical physicochemical properties of deuterated steroids to their natural counterparts, coupled with their distinct mass difference, make them ideal internal standards for mass spectrometry-based quantification, tracers for metabolic studies, and valuable probes in drug discovery and development.[1][2][3][4]

Core Applications of Deuterium-Labeled Steroids

The unique characteristics of deuterium-labeled steroids underpin their utility in a multitude of research applications. Their primary roles are centered around enhancing the accuracy and reliability of analytical measurements and enabling sophisticated studies of steroid metabolism and pharmacokinetics.

Gold Standard Internal Standards in Mass Spectrometry

The most widespread application of deuterium-labeled steroids is as internal standards (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby compensating for any variations.[3] Deuterated steroids fulfill this role exceptionally well because their chemical and physical properties are nearly identical to the endogenous steroids being measured.[5] This ensures they co-elute chromatographically and experience similar matrix effects, leading to highly accurate and precise quantification.[3][5]

Quantitative Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards is evident in the improved precision and accuracy of the analytical data. The following table summarizes a comparative analysis for the quantification of boldenone, an anabolic steroid.

| Parameter | Deuterated IS (Boldenone-d3) | Non-Deuterated IS (Methandienone) |

| Precision (%CV) | ||

| Intra-assay | < 5% | < 15% |

| Inter-assay | < 8% | < 20% |

| Accuracy (%Bias) | ± 5% | ± 20% |

| Matrix Effect (%CV of IS-normalized MF) | < 10% | > 20% |

| Recovery (%CV) | < 10% | > 15% |

| Data compiled from validation studies and expected performance characteristics.[3][5] |

Elucidating Metabolic Pathways and Pharmacokinetics

Deuterium-labeled steroids are invaluable tools for studying the complex metabolic pathways of steroid hormones and the pharmacokinetics (PK) of steroid-based drugs.[6][7][8] By administering a deuterated steroid, researchers can trace its fate in a biological system, distinguishing it from the endogenous pool of the same steroid.[6] This allows for the unambiguous identification and quantification of metabolites, providing crucial insights into enzymatic transformations, rates of clearance, and the overall disposition of the steroid.[6][9][10] This approach is fundamental in drug metabolism and pharmacokinetic (DMPK) studies during drug development.[8][11]

Example of a Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of a deuterated steroid.

Clinical Diagnostics and Doping Control

The accuracy afforded by deuterium-labeled standards is critical in clinical diagnostics for hormonal disorders and in anti-doping analysis. In clinical settings, precise measurement of steroid hormones is essential for diagnosing and managing conditions such as congenital adrenal hyperplasia, polycystic ovary syndrome, and various endocrine cancers.[4] In the realm of sports, anti-doping agencies rely on highly sensitive and specific methods to detect the illicit use of synthetic anabolic steroids.[4][12] Isotope ratio mass spectrometry (IRMS), in conjunction with deuterated standards, can be used to distinguish between endogenous and synthetic steroids.[12]

Experimental Protocols

General Protocol for Steroid Quantification in Plasma/Serum using LC-MS/MS

This protocol provides a general framework for the quantification of steroids in biological fluids using a deuterated internal standard.

a. Sample Preparation (Supported Liquid Extraction - SLE)

-

Aliquoting: Aliquot 200 µL of plasma/serum samples, calibration standards, and quality controls into a 96-well plate.[13][14]

-

Internal Standard Spiking: Add 20 µL of a working solution of the deuterated internal standard(s) in methanol (B129727) to all wells except for the blank.[13]

-

Dilution: Add 200 µL of water containing 0.1% formic acid to each well.[13]

-

Mixing: Mix thoroughly by gentle vortexing.

-

Loading onto SLE Plate: Load the entire volume from each well onto a 96-well SLE plate. Allow the samples to absorb for 5 minutes.[13][14]

-

Elution: Place a clean 96-well collection plate under the SLE plate. Add 1 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol) to each well of the SLE plate and allow it to percolate through.[13][14]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[13]

-

Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 methanol/water). Seal the plate and vortex to ensure complete dissolution.[13]

b. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phases: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile (B52724) is common.

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 10-20 µL.[14]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode, depending on the steroid.[15]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.[15][16]

-

c. Data Analysis

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples from the calibration curve.

Synthesis of Deuterium-Labeled Testosterone (Example: 17-Methyl-d3-testosterone)

This is an example of a synthetic route for a deuterated androgen.

-

Grignard Reaction: Dehydroepiandrosterone is reacted with deuterium-labeled methyl magnesium iodide (CD₃MgI). This introduces the trideuterated methyl group at the C-17 position.[17]

-

Oppenauer Oxidation: The resulting intermediate is then subjected to an Oppenauer oxidation to convert the 3-hydroxyl group to a ketone and shift the double bond to the C4-C5 position, yielding 17-methyl-d3-testosterone.[17]

Signaling Pathways

Steroid hormones exert their physiological effects by binding to and activating specific intracellular receptors, which then act as transcription factors to regulate gene expression. The following diagrams illustrate the signaling pathways for two major classes of steroid hormones.

Androgen Receptor Signaling Pathway

Glucocorticoid Receptor Signaling Pathway

Conclusion

Deuterium-labeled steroids are powerful and versatile tools that have fundamentally advanced research in endocrinology, pharmacology, clinical chemistry, and sports science. Their role as the gold standard for internal standards in mass spectrometry has dramatically improved the accuracy and precision of steroid quantification. Furthermore, their application as tracers has provided profound insights into the complexities of steroid metabolism and pharmacokinetics. As analytical technologies continue to evolve, the demand for high-purity, well-characterized deuterium-labeled steroids will undoubtedly grow, further cementing their indispensable role in scientific discovery. This guide serves as a foundational resource for researchers seeking to leverage the power of these remarkable compounds in their own work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the deuterium/hydrogen ratio of endogenous urinary steroids for doping control purposes. | Sigma-Aldrich [sigmaaldrich.com]

- 13. protocols.io [protocols.io]

- 14. protocols.io [protocols.io]

- 15. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application Note: Quantification of Melengestrol Acetate in Bovine Fat using LC-MS/MS with MGA-d6 as an Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Melengestrol acetate (B1210297) (MGA) in bovine fat. The procedure utilizes a stable isotope-labeled internal standard, Melengestrol acetate-d6 (MGA-d6), to ensure high accuracy and precision. Sample preparation involves a liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup, effectively minimizing matrix effects. The chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals involved in residue analysis and pharmacokinetic studies of MGA.

Introduction

Melengestrol acetate (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1] Monitoring its residue levels in edible tissues, such as fat, is crucial for ensuring food safety and regulatory compliance. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, specificity, and versatility.[2] The use of a stable isotope-labeled internal standard, like MGA-d6, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby leading to reliable quantification. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of MGA in bovine fat.

Experimental

Materials and Reagents

-

Melengestrol acetate (MGA), analytical standard (≥98% purity)

-

This compound (MGA-d6), as internal standard (IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

n-Hexane, HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized

-

Anhydrous sodium sulfate (B86663)

-

Octadecyl (C18) solid-phase extraction (SPE) cartridges (e.g., 1 g, 6 mL)

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MGA and MGA-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the MGA stock solution in acetonitrile to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the MGA-d6 stock solution in acetonitrile.

-

Calibration Curve Standards: Spike blank bovine fat homogenate with the appropriate MGA working standard solutions to achieve final concentrations covering the desired linear range (e.g., 0.5 - 50 ng/g).

-

Quality Control (QC) Samples: Prepare QC samples in blank bovine fat homogenate at low, medium, and high concentrations within the calibration range.

Sample Preparation Protocol

-

Homogenization: Weigh 5.0 g of bovine fat tissue into a centrifuge tube.

-

Spiking: Add a known amount of the MGA-d6 internal standard working solution to each sample, QC, and calibration standard.

-

Extraction:

-

Add 10 mL of acetonitrile and 10 mL of n-hexane.

-

Homogenize for 2 minutes.

-

Add 5 g of anhydrous sodium sulfate and vortex thoroughly.

-

Centrifuge at 4000 rpm for 10 minutes.[3]

-

-

Liquid-Liquid Partitioning:

-

Transfer the lower acetonitrile layer to a clean tube.

-

Re-extract the remaining residue with another 10 mL of acetonitrile.

-

Combine the acetonitrile extracts.

-

-

Evaporation: Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Reconstitute the dried extract in 5 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 40% methanol in water.

-

Elute the analytes with 5 mL of acetonitrile.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Mass Spectrometry (MS)

| Parameter | Condition |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temp. | 300 °C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| MGA (Quantifier) | 397.2 | 337.2 | 50 | 15 |

| MGA (Qualifier) | 397.2 | 159.1 | 50 | 25 |

| MGA-d6 (IS) | 403.2 | 343.2 | 50 | 15 |

Results and Discussion

Method Validation

The LC-MS/MS method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7][8] The validation parameters assessed included linearity, accuracy, precision, selectivity, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 50 ng/g in bovine fat. A linear regression with a weighting factor of 1/x was used. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three different days. The results are summarized in the table below. The accuracy was within ±15% of the nominal values, and the precision (%CV) was ≤15%.

Data Presentation

Table 1: Calibration Curve Data

| Concentration (ng/g) | Peak Area Ratio (MGA/MGA-d6) | Calculated Conc. (ng/g) | Accuracy (%) |

| 0.5 | 0.012 | 0.48 | 96.0 |

| 1.0 | 0.025 | 1.02 | 102.0 |

| 5.0 | 0.128 | 5.12 | 102.4 |

| 10.0 | 0.255 | 10.20 | 102.0 |

| 25.0 | 0.630 | 25.20 | 100.8 |

| 50.0 | 1.258 | 50.32 | 100.6 |

Table 2: Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/g) | Intra-Day Mean Conc. (ng/g) (n=6) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Mean Conc. (ng/g) (n=18) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| Low | 1.5 | 1.58 | 105.3 | 6.8 | 1.62 | 108.0 | 8.2 |

| Medium | 20.0 | 19.65 | 98.3 | 4.5 | 19.88 | 99.4 | 5.9 |

| High | 40.0 | 41.20 | 103.0 | 3.2 | 40.95 | 102.4 | 4.1 |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Melengestrol acetate in bovine fat. The use of MGA-d6 as an internal standard ensures high accuracy and precision, making the method suitable for regulatory monitoring and pharmacokinetic studies. The sample preparation protocol, incorporating liquid-liquid extraction and solid-phase extraction, effectively removes matrix interferences, leading to robust and reproducible results.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. mhlw.go.jp [mhlw.go.jp]

- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 8. fda.gov [fda.gov]

Application Notes and Protocols for Spiking Melengestrol Acetate-d6 in Biological Samples

Introduction

Melengestrol acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for MGA in edible tissues to ensure consumer safety. Accurate quantification of MGA residues is therefore crucial. The use of a stable isotope-labeled internal standard, such as Melengestrol acetate-d6 (MGA-d6), is the gold standard for achieving accurate and precise measurements using mass spectrometry-based methods. This document provides a detailed protocol for the preparation of MGA-d6 spiking solutions and their application in the analysis of biological samples, primarily bovine tissues.

Overview of the Analytical Workflow

The accurate determination of MGA in biological matrices involves several key steps, from sample preparation to instrumental analysis. The use of an internal standard like MGA-d6 is critical to correct for analyte losses during sample processing and for variations in instrument response. The general workflow is as follows:

Caption: General workflow for the analysis of Melengestrol acetate in biological samples using an internal standard.

Experimental Protocols

Preparation of this compound Spiking Solutions

Objective: To prepare a series of MGA-d6 solutions for spiking into biological samples as an internal standard.

Materials:

-

This compound (MGA-d6) certified reference standard

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Class A volumetric flasks (1 mL, 10 mL, 100 mL)

-

Calibrated micropipettes

Procedure:

-

Primary Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of MGA-d6 standard.

-

Dissolve the standard in methanol in a 100 mL volumetric flask.

-

Bring to volume with methanol and mix thoroughly.

-

Store at -20°C in an amber vial. This stock solution is stable for up to one year.

-

-

Secondary Stock Solution (1 µg/mL):

-

Pipette 100 µL of the 100 µg/mL primary stock solution into a 10 mL volumetric flask.

-

Bring to volume with methanol and mix thoroughly.

-

Store at -20°C. This solution is stable for up to six months.

-

-

Working Spiking Solution (e.g., 100 ng/mL):

-

Pipette 1 mL of the 1 µg/mL secondary stock solution into a 10 mL volumetric flask.

-

Bring to volume with acetonitrile or a solvent compatible with the initial extraction step.

-

This working solution should be prepared fresh daily or weekly as needed. The concentration of the working solution may be adjusted based on the expected concentration of MGA in the samples and the desired spiking level.

-

Sample Preparation and Spiking

Objective: To extract MGA and the spiked MGA-d6 from biological tissues and prepare the sample for instrumental analysis. This protocol is adapted for bovine fat, liver, and muscle tissues.

Materials:

-

Homogenizer

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Nitrogen evaporator

-

Acetonitrile (saturated with n-hexane)

-

n-Hexane

-

Anhydrous sodium sulfate (B86663)

-

Methanol

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Homogenization:

-

Weigh 5.0 ± 0.1 g of the tissue sample into a centrifuge tube.

-

-

Spiking:

-

Add a known volume of the MGA-d6 working spiking solution to the homogenized sample. For example, add 100 µL of a 100 ng/mL MGA-d6 solution to achieve a final concentration of 2 ng/g in the tissue. The spiking level should be in the mid-range of the calibration curve.[2]

-

-

Extraction:

-

Add 25 mL of acetonitrile (saturated with n-hexane) and 25 mL of n-hexane to the sample tube.

-

Homogenize for 2 minutes.

-

Add 10 g of anhydrous sodium sulfate and homogenize for another 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Carefully remove and discard the upper n-hexane layer.

-

Transfer the lower acetonitrile layer to a clean tube.

-

Re-extract the tissue pellet with another 25 mL of acetonitrile, centrifuge, and combine the acetonitrile extracts.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the combined acetonitrile extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.

-

Elute the analytes with 5 mL of acetonitrile.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

-

Instrumental Analysis (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of MGA and MGA-d6.[1] The following are typical parameters that can be used as a starting point for method development.

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Transitions | MGA: Precursor Ion > Product Ion 1, Product Ion 2 |

| MGA-d6: Precursor Ion > Product Ion 1, Product Ion 2 |

Note: Specific mass transitions for MGA and MGA-d6 should be optimized on the specific mass spectrometer being used.

Data Presentation and Interpretation